molecular formula Fe B1265196 Iron-58 CAS No. 13968-47-3

Iron-58

Cat. No.: B1265196
CAS No.: 13968-47-3
M. Wt: 57.933274 g/mol
InChI Key: XEEYBQQBJWHFJM-NJFSPNSNSA-N
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Description

Iron-58, is one of the naturally occurring isotopes of iron. It has an atomic number of 26, which means it has 26 protons, and a mass number of 58, indicating it has 32 neutrons. This isotope is stable and has a natural abundance of approximately 0.28% . Iron isotopes, including the isotope of mass 58, are used in various scientific and industrial applications due to their unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron-58, can be produced through various synthetic routes. One common method involves the irradiation of cobalt-58 with neutrons in a nuclear reactor, which results in the formation of this compound through beta decay . The reaction conditions typically require a controlled environment with specific neutron flux and energy levels to ensure the desired isotope is produced efficiently.

Industrial Production Methods

In industrial settings, iron, isotope of mass 58, is often produced using multi-collector inductively coupled plasma mass spectrometry (MC-ICP-MS). This method allows for precise measurement and separation of isotopes, ensuring high purity and yield . The process involves the ionization of iron samples, followed by the separation of isotopes based on their mass-to-charge ratio.

Chemical Reactions Analysis

Types of Reactions

Iron-58, undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the oxidation state of iron, which can exist in metallic (Fe^0), ferrous (Fe^2+), and ferric (Fe^3+) forms .

Common Reagents and Conditions

    Oxidation: this compound can be oxidized using oxidizing agents such as oxygen, chlorine, and nitric acid. The reaction conditions typically involve elevated temperatures and controlled atmospheres to prevent unwanted side reactions.

    Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas, carbon monoxide, and sodium borohydride. These reactions often require specific temperature and pressure conditions to ensure complete reduction.

    Substitution: Substitution reactions involving this compound can occur with various ligands, including halides, phosphines, and carbonyls. These reactions are typically carried out in solution with appropriate solvents and catalysts to facilitate the exchange of ligands.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce iron oxides (FeO, Fe_2O_3), while reduction can yield metallic iron. Substitution reactions can result in the formation of various iron complexes, such as iron halides and iron carbonyls .

Scientific Research Applications

Iron-58, has numerous scientific research applications across various fields:

    Chemistry: In chemistry, this compound is used as a tracer to study reaction mechanisms and pathways.

    Biology: In biological research, this compound is employed to investigate iron metabolism and transport in living organisms.

    Medicine: this compound is used in medical research to develop interventions for anemia and other iron-related disorders.

    Industry: In industrial applications, this compound is utilized in the development of new materials and technologies.

Mechanism of Action

The mechanism of action of iron, isotope of mass 58, depends on its chemical form and the specific reactions it undergoes. In biological systems, iron-58 can participate in redox reactions, where it alternates between ferrous (Fe^2+) and ferric (Fe^3+) states. This redox cycling is crucial for various cellular processes, including electron transport and energy production .

In chemical reactions, the mechanism involves the interaction of this compound with other reactants, leading to the formation or breaking of chemical bonds. The specific molecular targets and pathways depend on the nature of the reaction and the reagents involved .

Comparison with Similar Compounds

Iron-58, can be compared with other stable isotopes of iron, such as iron-54, iron-56, and iron-57. Each isotope has a different number of neutrons, resulting in variations in their nuclear properties and behavior in chemical reactions .

    Iron-54: This isotope has 28 neutrons and a natural abundance of 5.85%. It is stable and commonly used in studies of nuclear structure and reactions.

    Iron-56: With 30 neutrons and a natural abundance of 91.75%, iron-56 is the most abundant isotope of iron. It is widely used in various scientific and industrial applications.

    Iron-57: This isotope has 31 neutrons and a natural abundance of 2.12%.

This compound is unique due to its specific isotopic mass and relatively low natural abundance. Its distinct properties make it valuable for specialized research applications, particularly in tracing and studying iron-related processes in various fields .

Properties

IUPAC Name

iron-58
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/Fe/i1+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEEYBQQBJWHFJM-NJFSPNSNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[58Fe]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Fe
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10930541
Record name (~58~Fe)Iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

57.933274 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13968-47-3
Record name Iron, isotope of mass 58
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013968473
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~58~Fe)Iron
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10930541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

1-Acetamido-4-benzyloxy-2-nitrobenzene is treated with 100 ml. methanol with 1.5 g. iron powder and 1 ml. acetic acid at reflux, followed after one hour with a further addition of 1 ml. of acetic acid and 1.0 g. of iron powder to afford 1-acetamido-2-amino-4-benzyloxybenzene. This latter compound is treated in accordance with the third paragraph of Example I to afford 2-acetamido-5-benzyloxy-1-(3-methoxycarbonyl-2-thioureido)benzene.
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Synthesis routes and methods II

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passing through the ore deposit an aqueous leach solution comprising essentially from about 0.3 to 5 grams per liter of ammonium bicarbonate, sufficient ferric ammonium EDTA to provide from about 3 to 100 ppm of iron, with an EDTA:Fe ratio of at least 1.25:1, and from about 0.1 to 3 grams per liter of H2O2, the leach solution having a pH of between 7.4 and 9.5, the leach solution converting any tetravalent uranium it contacts to the hexavalent state which readily dissolves in the leach solution,
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Synthesis routes and methods III

Procedure details

A 100X stock solution of iron and EDTA was prepared by dissolving 1.39 g of iron (II) sulfate heptahydrate and 1.86 g of disodium-EDTA in 500 ml of distilled, deionized water.
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iron (II) sulfate heptahydrate
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